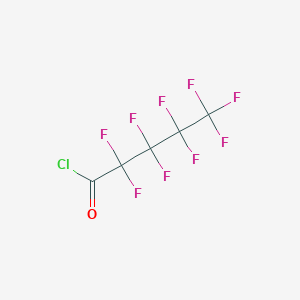

Nonafluoropentanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBNMYUNLLWPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379717 | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-60-0 | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonafluoropentanoyl chloride CAS number 375-60-0

Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

Nonafluoropentanoyl chloride (CAS 375-60-0), also known as perfluoropentanoyl chloride, is a critical electrophilic fluorinating building block.[1] It serves as the primary vector for introducing the perfluorobutyl (

Unlike standard acyl chlorides, the perfluorinated tail exerts a profound electron-withdrawing effect (

Physicochemical Profile

Understanding the physical constants is vital for process design, particularly the relatively low boiling point (

| Property | Value | Notes |

| CAS Number | 375-60-0 | |

| Formula | Structure: | |

| Molecular Weight | 282.49 g/mol | |

| Boiling Point | 66.4°C @ 760 mmHg | Critical: Volatile.[1][2][3] Avoid high-vac without cold traps. |

| Density | 1.673 g/mL | Critical: Forms the bottom layer in aqueous workups. |

| Refractive Index | 1.298 | |

| Appearance | Colorless, fuming liquid | Lachrymator; hydrolyzes rapidly in air. |

| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with water/alcohols. |

Mechanistic Insight: The "Fluorine Effect"

The reactivity of this compound is defined by the inductive effect of the perfluoroalkyl chain.

-

Enhanced Electrophilicity: The fluorine atoms pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack. Reactions with amines often require lower temperatures (

to -

Leaving Group Lability: The chloride is an excellent leaving group, but the resulting perfluorinated amide/ester bond is electronically distinct, often influencing the

of neighboring protons in the final drug molecule.

Reaction Pathway Visualization

The following diagram illustrates the core reactivity profile, transforming the acid chloride into amides, esters, and acids.

Figure 1: Core electrophilic reaction pathways of this compound.

Synthesis & Production

While commercially available, in-house synthesis from perfluoropentanoic acid is often required to ensure anhydrous integrity immediately prior to use.

Protocol: Thionyl Chloride Mediated Chlorination

This method is preferred for pharmaceutical applications due to the ease of removing volatile byproducts (

Reagents:

-

Perfluoropentanoic acid (CAS 2706-90-3)[2]

-

Thionyl Chloride (

, excess) -

Catalytic DMF (Dimethylformamide)[4]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

or -

Charging: Add Perfluoropentanoic acid (1.0 eq).

-

Addition: Add Thionyl Chloride (1.5 eq) slowly. Add 1-2 drops of dry DMF as a catalyst.

-

Note: Gas evolution (

,

-

-

Reflux: Heat the mixture gently to reflux (

bath temp) for 2-4 hours until gas evolution ceases. -

Isolation:

-

Replace the reflux condenser with a short-path distillation head.

-

Distill at atmospheric pressure.

-

Fraction 1: Excess

(BP -

Correction: Because the product boils lower than the reagent, simple reflux is risky. Field Insight: Use Phosphorus Pentachloride (

) or Oxalyl Chloride for better separation, OR use a fractional distillation column. -

Refined Approach: Use Oxalyl Chloride (BP

) + cat. DMF in DCM at

-

Figure 2: Synthesis workflow using Oxalyl Chloride to avoid difficult distillation separation.

Applications in Drug Development

The introduction of the perfluoropentyl group (

-

Lipophilicity Tuning: The fluorine "sheath" increases lipophilicity (

) without the metabolic liability of standard alkyl chains. -

Fluorous Tagging: Enables "fluorous solid-phase extraction" (F-SPE) for rapid purification of intermediates.

-

Bioisosteres: Acts as a hydrophobic, metabolically stable surrogate for long-chain alkyls or phenyl groups.

Experimental Protocol: Amide Coupling (General Procedure)

Objective: Synthesize a perfluoro-amide derivative from a primary amine.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (

) or DIPEA (1.5 eq) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dissolve the amine and base in anhydrous DCM under Nitrogen/Argon. Cool to

using an ice bath. -

Addition: Add this compound dropwise via syringe.

-

Caution: Exothermic reaction. Control rate to maintain temp

.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (the acid chloride is not visible, monitor amine consumption).

-

Workup (Critical Phase Separation):

-

Quench with saturated

. -

Phase Note: The organic layer (DCM + Fluorinated Product) will be the BOTTOM layer (

). -

Wash organic layer with 1M HCl (to remove excess amine/base), then Brine.

-

-

Drying: Dry over

, filter, and concentrate.-

Warning: Do not use high vacuum/heat for extended periods if the product MW is low (<350), as sublimation/evaporation may occur.

-

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin/Eye burns), Moisture Sensitive.

-

Storage: Store at

under inert gas. Tightly sealed. -

Spill Management: Do not use water. Absorb with sand/vermiculite. Neutralize with dilute sodium carbonate.

References

-

LookChem. this compound Properties and Safety. Available at: [Link]

-

Common Organic Chemistry. Amide Formation from Acid Chlorides: Standard Protocols. Available at: [Link]

Sources

Physical Properties of Perfluoropentanoyl Chloride: A Technical Guide

Executive Summary

Perfluoropentanoyl chloride (CAS: 375-60-0), also known as nonafluoropentanoyl chloride, represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. As a C5 perfluorinated building block, it occupies a strategic "Goldilocks zone" in fluorous chemistry: it possesses sufficient chain length to impart significant lipophilicity and fluorous phase affinity, yet remains volatile enough (BP ~68°C) for easy removal of excess reagent—a distinct advantage over its persistent C8 (PFOA-derived) analogs. This guide details its physical constants, reactivity profile, and handling protocols, emphasizing the exclusion of moisture to prevent degradation into corrosive hydrogen fluoride (HF) and perfluoropentanoic acid.

Chemical Identity & Structural Characterization[1]

| Parameter | Data |

| IUPAC Name | Perfluoropentanoyl chloride |

| Synonyms | This compound; Nonafluorovaleryl chloride; 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl chloride |

| CAS Registry Number | 375-60-0 |

| Molecular Formula | C5ClF9O |

| Molecular Weight | 280.5 g/mol |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)Cl |

| Structure Description | A linear 5-carbon chain with a terminal acyl chloride group.[1][2][3][4][5][6][7][8][9][10][11][12] The perfluorinated tail creates a rigid, hydrophobic, and lipophobic rod-like structure. |

Thermodynamic & Physical Properties[1][2]

The following data represents the consensus of experimental and high-confidence predicted values suitable for process design.

| Property | Value | Condition / Note |

| Physical State | Liquid | At 25°C, 1 atm |

| Boiling Point | 66.0 – 68.0 °C | At 760 mmHg (Standard Pressure) |

| Density | 1.673 g/mL | At 25°C |

| Refractive Index ( | 1.298 | Low value typical of perfluorinated compounds |

| Vapor Pressure | ~150 mmHg | At 25°C (High volatility requires cold storage) |

| Solubility | Reacts with water/alcohols | Soluble in DCM, THF, Et2O, and fluorous solvents (e.g., FC-72) |

| Appearance | Colorless to pale yellow | Fumes in moist air due to HCl/HF release |

Spectroscopic Signature (Diagnostic)

-

IR Spectrum: Strong Carbonyl (C=O) stretch at ~1800 cm⁻¹ (typical for acyl chlorides, shifted higher due to the electronegative perfluoroalkyl chain).

-

¹⁹F NMR (Relative to CFCl₃):

- -81 ppm (3F, -CF₃)

- -119 to -127 ppm (6F, internal -CF₂- groups)

-

-114 ppm (2F,

Reactivity & Synthesis Workflow

Perfluoropentanoyl chloride is an electrophilic acylating agent. Its reactivity is dominated by the electron-withdrawing effect of the perfluoroalkyl chain, which makes the carbonyl carbon highly susceptible to nucleophilic attack but also destabilizes the compound toward hydrolysis.

Synthesis Pathway

The standard laboratory preparation involves the chlorination of Perfluoropentanoic acid using Phosphorus Pentachloride (

Reactivity Diagram

The following graph illustrates the synthesis of the chloride and its primary divergent reaction pathways: productive coupling vs. destructive hydrolysis.

Figure 1: Synthesis and divergent reactivity pathways of Perfluoropentanoyl chloride.

Handling & Storage Protocols

Critical Directive: The high volatility (BP 67°C) combined with extreme moisture sensitivity requires a rigorous containment strategy. Standard "fume hood" handling is insufficient for long-term storage integrity.

Protocol: Inert Atmosphere Transfer

-

Vessel Preparation: All glassware must be oven-dried (>120°C) for at least 4 hours and cooled under a stream of dry Argon or Nitrogen.

-

Transfer: Use a gas-tight syringe or cannula transfer techniques. Do not pour.

-

Solvent Compatibility:

-

Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.

-

Forbidden: Water, Methanol, Ethanol, DMSO (unless reacting).

-

-

Storage: Store at 2–8°C in a tightly sealed container with a PTFE-lined cap. Over-taping with Parafilm is recommended to prevent moisture ingress.

Workflow Visualization

Figure 2: Step-by-step inert handling workflow to maintain reagent integrity.

Applications in Drug Development[14][15]

Fluorous Tagging

Perfluoropentanoyl chloride is used to attach a "light" fluorous tag to organic molecules.

-

Mechanism: The

tail renders the molecule soluble in fluorous solvents (e.g., perfluorohexanes) without the extreme persistence issues of -

Benefit: Allows for Fluorous Solid-Phase Extraction (F-SPE) . Tagged intermediates can be separated from non-tagged impurities by passing them through a fluorous silica gel cartridge.

Lipophilicity Modulation

Incorporating a short perfluoroalkyl chain can significantly alter the LogP (partition coefficient) of a drug candidate.

-

Effect: The electron-withdrawing nature reduces the basicity of nearby amines, potentially improving metabolic stability against P450 oxidation.

-

Regulatory Note: C5 chains are currently viewed as a transition point. They are less bioaccumulative than C8 (PFOA) derivatives but are still under scrutiny as "short-chain" PFAS.

Safety & Toxicology (E-E-A-T)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis releases HCl and potentially HF (if thermal decomposition occurs).

-

Inhalation: Vapors are extremely irritating to the respiratory tract. Pulmonary edema may be delayed.

-

First Aid (Specific):

-

Skin: Wash immediately with soap and water. If HF is suspected (decomposition), apply Calcium Gluconate gel.

-

Eyes: Rinse for 15 minutes; seek immediate ophthalmological attention.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9676, Perfluoropentanoyl chloride. Retrieved from [Link]

-

Wang, Z., et al. (2013). "Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors." Environment International. [Link]

- Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron. (Contextualizing the utility of C5 tags).

Sources

- 1. Perfluorooctanoyl chloride (CAS 335-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]

- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cswab.org [cswab.org]

- 7. CAS 10026-13-8: Phosphorus pentachloride | CymitQuimica [cymitquimica.com]

- 8. greensciencepolicy.org [greensciencepolicy.org]

- 9. mdpi.com [mdpi.com]

- 10. epa.gov [epa.gov]

- 11. EPA sets lower guideline for C8 replacement | News, Sports, Jobs - News and Sentinel [newsandsentinel.com]

- 12. CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to Nonafluoropentanoyl Chloride: Properties, Synthesis, and Applications

Introduction

Nonafluoropentanoyl chloride, also known as perfluoropentanoyl chloride, is a crucial fluorinated building block in modern organic synthesis. Its unique properties, conferred by the extensive fluorination of the pentanoyl backbone, make it a reagent of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. The presence of the highly electronegative fluorine atoms dramatically influences the reactivity of the acyl chloride group, creating a powerful tool for the introduction of perfluorinated chains into a wide array of molecules.

This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug development. The information presented here is intended to serve as a comprehensive resource for scientists leveraging this versatile reagent in their research endeavors.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory. This compound is a clear liquid under standard conditions.[1] The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 375-60-0 | [2][3] |

| Molecular Formula | C₅ClF₉O | [4][5] |

| Molecular Weight | 282.49 g/mol | [4][5] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 66.4–68 °C at 760 mmHg | [1][2] |

| Density | 1.673 g/cm³ | [2][5] |

| Refractive Index | 1.298 | [2] |

| Vapor Pressure | 152 mmHg at 25°C | [2] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid, nonafluoropentanoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6]

-

Expert Insight: The choice of chlorinating agent is critical. While both thionyl chloride and phosphorus-based reagents are effective, thionyl chloride is often preferred in pharmaceutical applications. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification. In contrast, phosphorus-based reagents can lead to phosphorus-containing impurities that are often difficult to separate from the desired product.[6]

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the nonafluorobutyl chain. This makes it a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Caption: General reactivity of this compound with common nucleophiles.

Core Applications in Research and Development

The unique properties of the perfluoroalkyl chain make this compound a valuable reagent in drug discovery and development. The incorporation of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluorinated segments of a molecule highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.

-

Lipophilicity and Permeability: Fluorination increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of drugs targeting the central nervous system.

-

Conformational Control and Binding Affinity: The introduction of bulky, rigid perfluoroalkyl groups can influence the conformation of a molecule, locking it into a bioactive conformation that enhances its binding affinity for a target protein.

This compound serves as a key building block for introducing the C₄F₉ moiety into a wide range of molecular scaffolds.[3]

Experimental Protocols

General Protocol for Acylation of an Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

Argon or nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

-

Inert Atmosphere: Purge the system with argon or nitrogen for 10-15 minutes to ensure an anhydrous and oxygen-free environment.

-

Reagent Addition:

-

Dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and add the solution to the reaction flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous DCM and add this solution to the dropping funnel.

-

-

Reaction: Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Expert Insight: The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl gas produced during the reaction.[8] This prevents side reactions and drives the equilibrium towards the product. The reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.

Caption: Experimental workflow for a typical acylation reaction.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated fume hood.[12]

-

Handling: Due to its reactivity with water, handle this compound under an inert atmosphere (argon or nitrogen) whenever possible.[11] It is corrosive and can cause severe skin burns and eye damage.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a powerful and versatile reagent for the introduction of perfluorinated alkyl chains into organic molecules. Its high reactivity, driven by the strong electron-withdrawing nature of the nonafluorobutyl group, allows for efficient acylation of a wide range of nucleophiles. The strategic incorporation of the C₄F₉ moiety is a valuable tool in drug discovery, offering the potential to enhance the metabolic stability, lipophilicity, and pharmacokinetic properties of drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the research laboratory.

References

-

LookChem. This compound. [Link]

- Google Patents. CN102942470A - Production technology of pharmaceutical grade valeryl chloride.

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. [Link]

-

YouTube. Ethanoyl Chloride 2: Nucleophilic Addition Elimination Reactions. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

- 1. This compound CAS#: 375-60-0 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS 375-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. CAS 375-60-0 | 2116-6-10 | MDL MFCD00155890 | this compound | SynQuest Laboratories [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Solubility & Handling of Nonafluoropentanoyl Chloride

Executive Summary

Nonafluoropentanoyl chloride (CAS: 375-60-0), a perfluorinated acyl chloride (

This guide provides a validated framework for solvent selection, emphasizing the critical distinction between solvation and reactivity . Unlike standard acyl chlorides, the perfluorinated tail creates a unique miscibility gap with many hydrocarbons, enabling fluorous biphasic catalysis (FBC) but complicating standard dilution protocols.

Part 1: Physicochemical Profile & The Fluorous Effect

To master the solubility of this compound, one must understand the competition between its polar head group (electrophilic acyl chloride) and its fluorous tail.

| Property | Value | Implication for Solubility |

| Molecular Formula | High fluorine content (>60% by mass). | |

| Boiling Point | ~66–68 °C | Volatile; solvent removal is easy, but evaporation changes concentration rapidly. |

| Density | ~1.67 g/mL | Heavier than water and most organics. It will sink to the bottom of a biphasic mixture. |

| Reactivity | High | Hydrolyzes instantly in moist air to release HCl and Nonafluoropentanoic acid. |

| Fluorous Domain | Promotes solubility in perfluorinated solvents; reduces solubility in standard hydrocarbons. |

The "Like Dissolves Like" Hierarchy

In fluorous chemistry, solubility follows a specific hierarchy distinct from standard polarity:

-

Fluorous Solvents: (Highest Solubility)

-

Halogenated Solvents: (High Solubility)

-

Ethers/Esters: (Moderate Solubility)

-

Hydrocarbons: (Low/Temperature Dependent)

-

Protic/Reactive: (Incompatible)

Part 2: Solubility Landscape & Solvent Compatibility

The Gold Standard: Fluorous Solvents

For stock solutions requiring long-term stability and high concentration (>1 M), fluorous solvents are the only chemically inert option that fully solvates the perfluorinated tail without thermodynamic strain.

-

Perfluorohexane (

): Excellent solubility. Chemically inert.[1] -

FC-72 (Fluorinert™): Ideal for heat transfer and stable storage.

-

Trifluorotoluene (

): A "hybrid" solvent. It solvates both the fluorous tail and organic substrates, making it the best choice for coupling reactions between this compound and non-fluorous amines/alcohols.

Standard Organic Solvents (The Working Class)

For most synthesis applications (e.g., amide coupling), you cannot use pure fluorous solvents because your nucleophile (drug intermediate) won't dissolve.

-

Dichloromethane (DCM): The industry standard. High solubility for both the acyl chloride and most organic substrates. Protocol Note: Must be distilled over

or passed through activated alumina. -

Tetrahydrofuran (THF): Good solubility, but Lewis basicity can slightly activate the acyl chloride. Critical: Must be peroxide-free and anhydrous.

-

Ethyl Acetate: Soluble, but less commonly used for storage due to potential transesterification risks over long periods at high heat.

The "Danger Zone": Incompatible & Reactive Solvents

-

DMSO (Dimethyl Sulfoxide): DO NOT USE. DMSO can react explosively with acyl chlorides (Pummerer-type rearrangements/decomposition). Even without explosion, it will decompose the reagent.

-

DMF (Dimethylformamide): CAUTION. While often used as a catalyst (Vilsmeier-Haack intermediate), dissolving the bulk reagent in DMF generates a reactive iminium salt immediately. Use only in catalytic quantities.

-

Alcohols (MeOH, EtOH): Reacts instantly to form esters.

-

Water: Reacts violently to form acid + HCl gas.

The Miscibility Gap: Hydrocarbons

Straight-chain hydrocarbons (Hexane, Pentane) often exhibit a miscibility gap with perfluorinated compounds.

-

At Room Temp: this compound may form a cloudy suspension or separate into a second phase if the concentration is high.

-

At Reflux: Often becomes miscible.

-

Application: This temperature-dependent solubility is used to purify products (cool down to crash out the fluorous-tagged compound).

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Storage vs. Reaction).

Caption: Decision tree for solvent selection, highlighting safety stops for reactive solvents and optimal choices for synthesis vs. storage.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1.0 M)

Objective: Create a stable solution for aliquoting into reaction mixtures without hydrolysis.

-

Equipment Prep: Oven-dry a 25 mL volumetric flask and a Schlenk storage tube. Purge with Argon for 15 mins.

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Trifluorotoluene.

-

Why: DCM is easily removed later; Trifluorotoluene allows higher boiling point reactions.

-

-

Weighing:

-

Transfer:

-

Use a glass syringe with a stainless steel needle (avoid plastic syringes if possible, or work quickly to prevent leaching).

-

Inject reagent into the flask under positive Argon pressure.

-

-

Dilution: Fill to mark with anhydrous solvent. Invert 10x.

-

Storage: Transfer to Schlenk tube. Store at 4°C over activated 4Å molecular sieves.

Protocol B: "Fluorous Biphasic" Reaction Setup

Objective: Reacting the acyl chloride with an amine, then removing the reagent using phase separation.

-

Dissolution: Dissolve the amine (drug substrate) in DCM.

-

Addition: Add this compound (1.2 equiv) dropwise at 0°C.

-

Base: Add Pyridine or

(1.5 equiv) to scavenge HCl. -

Workup (The Fluorous Trick):

-

Phase 1: The organic layer (DCM) contains your product.

-

Phase 2: Add Perfluorohexane (fluorous solvent).

-

Separation: If you used a "Fluorous Tagging" strategy, the product might migrate to the fluorous phase. If you are just acylating, the excess perfluorinated acid (hydrolysis byproduct) will preferentially partition into the fluorous phase (or remain in organic if not deprotonated), but the key is that fluorinated impurities can be washed away with fluorous solvents.

Part 5: Applications in Drug Development

The solubility profile of this compound is exploited primarily for Fluorous Mixture Synthesis (FMS) .

-

Tagging: The acyl chloride reacts with a precursor. The resulting molecule now has a "Fluorous Tag" (

). -

Solubility Switch: This tagged molecule is now soluble in fluorous solvents (FC-72).

-

Purification: After a complex multi-step synthesis, the reaction mixture is washed with a fluorous solvent. Only the tagged drug moves into the fluorous phase, leaving all non-tagged impurities in the organic phase.

-

Detagging: The tag is cleaved (hydrolysis/reduction), yielding the pure drug.

Caption: Workflow showing how solubility changes are leveraged for purification in drug synthesis.

References

-

Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75. Link

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825. Link

-

Sigma-Aldrich. (2024).[2] this compound Product Specification & Safety Data Sheet. Link[2]

-

BASF. (2020).[6] Safety and Handling of Acid Chlorides and Chloroformates. Technical Bulletin. Link(Referenced for general acyl chloride safety protocols).

-

Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174–1196. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 375-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

An In-Depth Technical Guide to Nonafluoropentanoyl Chloride: A Core Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties conferred by fluorine—including high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][4][5] Among the arsenal of reagents available for this purpose, this compound (C₅ClF₉O) stands out as a powerful and versatile building block.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind its application. We will examine its synthesis, core reactivity, and strategic deployment in the synthesis of complex molecules, offering field-proven insights for researchers aiming to leverage the transformative potential of the nonafluorobutyl moiety.

Core Characteristics: Physicochemical and Spectroscopic Profile

This compound, also known as perfluoropentanoyl chloride, is a highly reactive liquid that serves as the primary reagent for introducing the C₄F₉CO- group via nucleophilic acyl substitution. Its properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl chloride | [6] |

| Synonyms | Perfluoropentanoyl chloride, Perfluorovaleryl chloride | [6][7] |

| CAS Number | 375-60-0 | [6][7][8][9] |

| Molecular Formula | C₅ClF₉O | [7][9] |

| Molecular Weight | 282.49 g/mol | [7][9] |

| Boiling Point | 66.4 - 68 °C at 760 mmHg | [7][8] |

| Density | ~1.673 g/cm³ | [8] |

| Refractive Index | ~1.298 | [8] |

Spectroscopic Validation: A Self-Validating Fingerprint

Confirming the identity and purity of this compound, and its subsequent reaction products, relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong, sharp absorption band in the region of 1780-1815 cm⁻¹ , which is characteristic of the C=O stretching vibration in an acyl chloride. The high frequency is a direct result of the electron-withdrawing effect of both the chlorine atom and the perfluoroalkyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹⁹F NMR : This is the most informative technique. The spectrum is expected to show three distinct signals corresponding to the different fluorine environments: a triplet for the terminal -CF₃ group, and two multiplets for the three internal -CF₂- groups. The chemical shifts are highly sensitive to the electronic environment.[10]

-

¹³C NMR : The spectrum will be characterized by the carbonyl carbon resonance (C=O) and four additional signals for the perfluorinated alkyl chain. These signals will exhibit splitting due to C-F coupling.

-

-

Mass Spectrometry (MS) : The mass spectrum should display the molecular ion peak (M⁺) at m/z 282.49 (considering the isotopic distribution of chlorine). Key fragmentation patterns would include the loss of the chlorine atom ([M-Cl]⁺) and cleavage of the C-C bonds within the fluoroalkyl chain.[11]

Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

The most common and direct method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, nonafluoropentanoic acid. This transformation requires a potent chlorinating agent to replace the hydroxyl group with a chlorine atom.

The choice of chlorinating agent is critical. While several exist (e.g., PCl₅, oxalyl chloride), thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[12] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[12][13]

Diagram: Synthesis Workflow

Caption: The addition-elimination mechanism for acyl substitution (Rf = C₄F₉).

Key Transformations:

-

Formation of Amides : Reacts rapidly with primary or secondary amines to form highly stable N-alkyl or N,N-dialkyl nonafluoropentanamides. This is one of the most common and robust applications in drug discovery for linking the fluorinated tag to a molecule of interest. [14]* Formation of Esters : Reacts with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield nonafluoropentanoate esters. [14]The base serves to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation : In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to produce aryl perfluoroalkyl ketones, which are valuable synthetic intermediates. [15][16]

Strategic Applications in Drug Development and Beyond

The primary strategic value of this compound is its ability to introduce the nonafluorobutyl group, a moiety that imparts a unique combination of properties often referred to as "fluorous." [17]

The "Fluorine Effect" in Medicinal Chemistry

Incorporating a perfluoroalkyl segment can profoundly and often beneficially alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism. This can significantly increase a drug's in vivo half-life and overall exposure. [1][4]* Modulation of Lipophilicity : While often described as lipophilic, perfluoroalkyl chains are more accurately described as both lipophobic and hydrophobic. This unique "fluorous" character can enhance membrane permeability and alter how a drug partitions within biological systems, potentially improving its absorption and distribution. [2][4]* Increased Binding Affinity : The strong dipole moment of C-F bonds can lead to favorable electrostatic interactions (e.g., with backbone amides) within a protein's binding pocket. Furthermore, the conformational preferences of fluorinated groups can pre-organize a molecule into a bioactive conformation, enhancing its affinity for the target. [4]* Tuning Acidity/Basicity (pKa) : The potent electron-withdrawing nature of the nonafluorobutyl group can significantly lower the pKa of nearby acidic or basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and receptor interactions at physiological pH. [2]

Diagram: Workflow for Amide Synthesis

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. jelsciences.com [jelsciences.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 375-60-0 | 2116-6-10 | MDL MFCD00155890 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound | CAS 375-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. biophysics.org [biophysics.org]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 15. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. websites.umich.edu [websites.umich.edu]

- 17. books.rsc.org [books.rsc.org]

Thermochemical & Reactive Profile: Nonafluoropentanoyl Chloride

The following technical guide details the thermochemical and reactive properties of Nonafluoropentanoyl chloride, structured for application in high-precision chemical synthesis and drug development.

Technical Guide for Chemical Biology & Materials Science [1]

Executive Summary

This compound (CAS 375-60-0), also known as Perfluoropentanoyl chloride, is a critical electrophilic fluorinating building block. Distinguished by its high density and perfluorinated alkyl tail, it serves as a primary vector for introducing "fluorous ponytails" into pharmaceutical candidates and materials. This modification significantly alters the thermodynamic partition coefficients (

This guide synthesizes the physicochemical constants, thermodynamic stability data, and rigorous handling protocols required for its use in kinetic-controlled synthesis.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the pure substance.

| Parameter | Value | Condition / Note |

| CAS Number | 375-60-0 | - |

| Molecular Formula | - | |

| Molecular Weight | 282.49 g/mol | - |

| Boiling Point | 66.4 – 68.0 °C | @ 760 mmHg (Standard Pressure) |

| Density | 1.673 g/cm³ | @ 25 °C |

| Vapor Pressure | 152 mmHg | @ 25 °C |

| Refractive Index | - | |

| Critical Temperature ( | 473.99 K (200.8 °C) | Calculated/Estimated [1] |

| Critical Pressure ( | 20.72 bar | Calculated/Estimated [1] |

| Appearance | Clear, colorless liquid | Fumes in moist air (hydrolysis) |

Thermochemical Landscape

Enthalpy & Stability

While direct calorimetric combustion data for the acyl chloride is limited in open literature, its thermodynamic profile is best understood relative to its hydrolysis product, Perfluoropentanoic acid (PFPA) , which acts as the thermodynamic sink.

-

Enthalpy of Formation (

) - Parent Acid: Recent high-level ab initio studies (CBH-4.5-avg) place the -

Reactivity Thermodynamics: The conversion of the acyl chloride to the acid (hydrolysis) is highly exothermic.

Critical Constants & Phase Behavior

The critical compressibility factor (

Reactivity & Synthesis Protocols

Mechanism: Nucleophilic Acyl Substitution

This compound undergoes rapid addition-elimination reactions.[1] The strong electron-withdrawing effect of the

Diagram 1: Addition-Elimination Mechanism

The following diagram illustrates the kinetic pathway for amidation, the most common application in drug tagging.

Caption: Kinetic pathway of perfluoroacylation. The electron-withdrawing perfluoro-tail stabilizes the transition state but accelerates the leaving group departure.[1]

Protocol 1: Fluorous Tagging of Amines (General Procedure)

Objective: Attach a

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)[1]

-

Reagent: this compound (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Workflow:

-

Preparation: Flame-dry glassware under

or Ar atmosphere. -

Solvation: Dissolve the amine and base in anhydrous solvent. Cool to 0 °C.

-

Addition: Add this compound dropwise. Note: Exotherm is expected.[1][2] Maintain T < 5 °C to prevent side reactions (ketene formation is less likely here than with acetyl chloride, but thermal control preserves regioselectivity).[1]

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor via TLC or

-NMR (Disappearance of -COCl signal ~ shift from reactants). -

Quenching: Quench with saturated

solution. -

Purification: Extract with DCM. If using Fluorous Solid Phase Extraction (F-SPE), load crude onto fluorous silica; wash non-fluorous impurities with MeOH:H2O (80:20), then elute product with 100% MeOH or THF.

Protocol 2: Safety & Handling

-

Hazards: Causes severe skin burns (Category 1B) and eye damage. Hydrolyzes to HF/HCl vapor in air.[1]

-

Storage: Store under inert gas (Argon) at 2–8 °C. Cap with Parafilm/Teflon tape.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite.[1] Neutralize with soda ash (

).

Applications in Drug Development

Fluorous Biphase Drug Delivery (FB-DDS)

This compound is used to synthesize fluorosurfactants that stabilize perfluorocarbon droplets or porous silicon carriers.

-

Mechanism: The

tail creates a "fluorous shell" that resists mixing with both aqueous (blood) and lipophilic (cell membrane) phases until triggered (e.g., by ultrasound or pH change). -

Data Point: Research indicates that grafting perfluoroacyl chains onto porous silicon particles significantly extends the release profile of antibiotics like Ciprofloxacin by creating a hydrophobic/lipophobic transport barrier [3].

Diagram 2: Fluorous Biphase Synthesis Workflow

Caption: Workflow for synthesizing and purifying fluorous-tagged therapeutic agents.

References

-

NIST/TRC Web Thermo Tables (WTT). "Critical Constants of Perfluoropentanoic Acid Derivatives." Journal of Chemical & Engineering Data (Derived from group contribution and homologous series analysis).

-

Raza, M. et al. (2024). "Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy." ACS Physical Chemistry Au. [Link]

-

Bochicchio, D. et al. "A fluorous biphase drug delivery system triggered by low frequency ultrasound." Royal Society of Chemistry (RSC) Advances. [Link]

-

Santa Cruz Biotechnology. "this compound Safety Data Sheet (SDS)."

Sources

Perfluorinated Acyl Chlorides: From Manhattan Project Secrets to Modern Medicinal Chemistry

Topic: Discovery and History of Perfluorinated Acyl Chlorides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Perfluorinated acyl chlorides (

Historical Genesis: The Simons Process & The Atomic Age

The history of perfluorinated acyl chlorides is inextricably linked to the Simons Electrochemical Fluorination (ECF) process.

The Pre-War Context

In the 1930s, fluorine chemistry was dangerous and rudimentary.[2] Elemental fluorine (

The Manhattan Project Catalyst

With the onset of World War II, the Allied forces faced a materials engineering crisis. The gaseous diffusion process for uranium enrichment required uranium hexafluoride (

Simons’ perfluorinated compounds (fluorocarbons) were the answer. The work was immediately classified. 3M (Minnesota Mining and Manufacturing Company) licensed Simons' patent, scaling up the ECF process to produce perfluorinated fluids.[2] It was only in 1949 , after the war, that Simons published the seminal paper in the Journal of the Electrochemical Society, revealing the method to the scientific community [1].[2]

Synthetic Methodologies: Industrial vs. Laboratory

The synthesis of perfluorinated acyl chlorides generally follows two distinct pathways: the historical industrial route (ECF) and the modern laboratory conversion from carboxylic acids.

Industrial Route: Simons Electrochemical Fluorination (ECF)

This process remains the primary industrial method for producing perfluorinated carboxylic acid precursors.

-

Mechanism: The organic substrate is dissolved in anhydrous HF.[3][4] A current is passed through a nickel anode.[2][4][5] High-valent nickel fluorides (

, -

Outcome: All C-H bonds are replaced by C-F bonds. A hydrocarbon carboxylic acid (

) is converted to the corresponding perfluoroacyl fluoride (

Laboratory Protocol: Conversion from Perfluorinated Acids

For research applications, perfluorinated acyl chlorides are typically synthesized from their corresponding perfluorinated carboxylic acids.[2]

Critical Challenge: Volatility.[2] Trifluoroacetyl chloride (TFAC) boils at -27°C. Synthesizing it requires specialized handling or in situ generation.[2]

Standard Protocol: Chlorination with Benzoyl Chloride

While thionyl chloride (

Step-by-Step Methodology:

-

Reagents: Trifluoroacetic acid (1.0 eq), Benzoyl Chloride (1.2 eq).[2]

-

Setup: A round-bottom flask equipped with a reflux condenser connected to a dry-ice/acetone cold trap.

-

Reaction:

-

Mix reagents under inert atmosphere (

). -

Add a catalytic amount of concentrated

or -

Heat the mixture to ~100°C.

-

-

Collection: The trifluoroacetyl chloride product (bp -27°C) distills off immediately and is condensed in the cold trap.

-

Purification: Redistillation of the condensate if necessary, though the benzoyl chloride method yields high purity directly.[2]

Chemical Architecture & Reactivity[2]

The substitution of hydrogen with fluorine dramatically alters the electronic landscape of the acyl chloride.

Electronic Activation

The perfluoroalkyl group (

Quantitative Comparison: Acetyl vs. Trifluoroacetyl Chloride[2]

| Property | Acetyl Chloride ( | Trifluoroacetyl Chloride ( | Implication |

| Boiling Point | 52°C | -27°C | TFAC requires cryogenic handling or in situ use. |

| C-Cl Bond Length | ~1.79 Å | ~1.74 Å | Shorter bond in TFAC due to |

| Hydrolysis Half-life | Seconds (vigorous) | < 0.1 Seconds (Violent) | TFAC reacts explosively with water; requires strict anhydrous conditions.[2] |

| Dipole Moment | 2.45 D | ~1.2 D | Vector cancellation between |

Visualization: Synthetic Pathways

Figure 1: The lineage of perfluoroacyl chlorides from electrochemical fluorination to pharmaceutical application.[6][7]

Applications in Drug Discovery[9]

Perfluorinated acyl chlorides are rarely the final product; they are transient, high-energy intermediates used to install fluorinated motifs that enhance metabolic stability and lipophilicity.[2]

Heterocycle Synthesis

A primary application is the synthesis of trifluoromethylated heterocycles, such as pyrazoles and pyrimidines .[2]

Mechanism (Pyrazole Synthesis):

-

Acylation:

reacts with a vinyl ether or ketone enolate to form a -

Cyclization: Hydrazine (

) attacks the electrophilic carbonyls.[2] -

Result: A pyrazole ring with a

group.[2] This motif is found in COX-2 inhibitors (e.g., Celecoxib).[2]

The "Magic Methyl" vs. Fluorine Effect

While the "Magic Methyl" effect refers to potency gains from adding a methyl group, the introduction of a perfluoroacyl group (via the chloride) often improves metabolic stability . The C-F bond is resistant to Cytochrome P450 oxidation, blocking metabolic soft spots on the drug molecule.[2]

Self-Validating Protocol: Amide Coupling

When using

-

Validation: The reaction is self-indicating. The extreme reactivity means that if the reaction does not exotherm immediately upon addition at 0°C, the reagent has likely hydrolyzed or the amine is deactivated.

-

Base Requirement: Always use a non-nucleophilic base (e.g., Pyridine,

) to scavenge the HCl byproduct, preventing acid-catalyzed degradation of sensitive substrates.[2]

References

-

Simons, J. H., et al. (1949).[2] "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67.[2] Link

-

3M Company. (1951).[2] "Fluorochemicals: The Simons Process." Industrial & Engineering Chemistry, 43(10).[2]

-

BenchChem. (2025).[2] "Trifluoroacetyl Chloride: Technical Data and Synthesis Guide." Link

-

Banks, R. E. (2000).[2] Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier.[2]

-

Save My Exams. (2025). "Acyl Chlorides: Hydrolysis and Reactivity Trends." Link

-

PubChem. (2025).[2][8] "Trifluoroacetyl Chloride Compound Summary." Link

Sources

- 1. Trifluoroacetyl chloride | 354-32-5 | Benchchem [benchchem.com]

- 2. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Enhancing GC-MS Analysis through Nonafluoropentanoyl Chloride Derivatization: An Application Note and Protocol

Introduction: The Imperative for Derivatization in Modern GC-MS

In the landscape of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of a vast array of chemical compounds. However, the inherent limitations of GC analysis for polar and non-volatile analytes, such as primary and secondary amines, alcohols, phenols, and steroids, necessitate a chemical modification step known as derivatization.[1] This process transforms analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[2]

Perfluoroacylation, a specific type of acylation, is a powerful technique in this regard. The introduction of a perfluorinated acyl group, such as the nonafluoropentanoyl moiety from nonafluoropentanoyl chloride (NFPC), offers several distinct advantages. The high degree of fluorination significantly increases the volatility of the derivatives. Furthermore, the electron-withdrawing nature of the fluorine atoms enhances the sensitivity of detection, particularly with an electron capture detector (ECD), and often leads to characteristic mass spectral fragmentation patterns that aid in structural elucidation.[3] This application note provides a comprehensive guide to the theory, application, and detailed protocols for NFPC derivatization in GC-MS analysis, designed for researchers, scientists, and drug development professionals.

The Chemistry of this compound Derivatization

This compound (C₅ClF₉O) is a highly reactive acyl chloride.[4] The reaction with analytes containing active hydrogens, such as those in hydroxyl (-OH), primary amino (-NH₂), and secondary amino (-NH) groups, proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (oxygen or nitrogen) of the analyte attacks the electrophilic carbonyl carbon of NFPC. This is followed by the elimination of a chloride ion and a proton, forming a stable ester or amide derivative and hydrogen chloride (HCl) as a byproduct.[5][6]

To drive the reaction to completion and neutralize the HCl byproduct, a base is often employed. Pyridine is a common choice as it acts as both a catalyst and an acid scavenger. The resulting derivatives exhibit significantly reduced polarity and increased volatility, making them amenable to GC separation.

Core Applications of NFPC Derivatization

The utility of NFPC as a derivatizing agent extends across various classes of compounds frequently encountered in biomedical and pharmaceutical research:

-

Primary and Secondary Amines: Crucial in the analysis of neurotransmitters, amphetamines, and other pharmaceuticals. Derivatization masks the polar amino group, leading to improved peak shape and resolution.[7]

-

Alcohols and Phenols: Enables the analysis of steroids, catechols, and various metabolites. The resulting esters are significantly more volatile than the parent compounds.[2][8]

-

Steroids: The analysis of endogenous and synthetic steroids is often hampered by their low volatility and thermal lability. NFPC derivatization of the hydroxyl groups is a critical step for their successful GC-MS analysis.[9]

Experimental Protocols

Materials and Reagents

-

This compound (NFPC): Purity ≥97%

-

Analytes of interest: (e.g., primary/secondary amines, alcohols, phenols, steroids)

-

Solvents (anhydrous): Pyridine, Acetonitrile, Ethyl Acetate, Hexane (GC grade or higher)

-

Internal Standard (IS): A structurally similar compound to the analyte(s) of interest, preferably a deuterated analog.

-

Reagent Vials: 2 mL amber glass vials with PTFE-lined screw caps.

-

Heating block or oven: Capable of maintaining temperatures up to 100 °C.

-

Nitrogen gas supply: For evaporation of solvents.

-

GC-MS System: Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

General Derivatization Protocol

This protocol provides a general framework that can be optimized for specific analytes.

-

Sample Preparation:

-

Accurately transfer a known amount of the sample (typically 10-100 µL of a solution) into a reagent vial.

-

If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as NFPC reacts readily with water.[1]

-

-

Reagent Addition:

-

To the dried sample residue, add 50 µL of an anhydrous solvent (e.g., acetonitrile or ethyl acetate).

-

Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

-

Add 25 µL of this compound.

-

-

Reaction:

-

Tightly cap the vial and vortex briefly to mix the contents.

-

Heat the reaction mixture at 60-80 °C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the analyte.[10]

-

-

Work-up:

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane or ethyl acetate).

-

Visualizing the Derivatization Workflow

Caption: A generalized workflow for the derivatization of analytes with NFPC.

Method Validation and Quality Control

A robust analytical method is a self-validating system. For NFPC derivatization, several parameters should be assessed to ensure data integrity.

Reaction Efficiency and Optimization

The efficiency of the derivatization reaction is paramount. Optimization of reaction parameters is crucial and can be evaluated by systematically varying the temperature, reaction time, and reagent-to-analyte ratio. The formation of the derivative can be monitored by GC-MS to determine the conditions that yield the highest and most reproducible product formation.

| Parameter | Typical Range | Rationale |

| Temperature | 60 - 80 °C | Balances reaction rate with potential for analyte degradation. |

| Time | 30 - 60 min | Ensures the reaction proceeds to completion. |

| NFPC Volume | 25 - 50 µL | A molar excess ensures complete derivatization. |

| Pyridine Volume | 50 µL | Acts as a catalyst and neutralizes the HCl byproduct. |

Mass Spectral Characteristics of NFPC Derivatives

The mass spectra of NFPC derivatives are often characterized by specific fragmentation patterns that are invaluable for compound identification.

-

Amide Derivatives (from Primary/Secondary Amines): The fragmentation of amides under electron ionization (EI) often involves cleavage of the amide bond (N-CO).[11][12] This can result in the formation of a resonance-stabilized nonafluoropentanoyl cation or a fragment corresponding to the loss of the nonafluoropentanoyl group from the molecular ion. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amine derivatives.[13]

-

Ester Derivatives (from Alcohols/Phenols): Ester derivatives also exhibit characteristic fragmentation patterns, often involving cleavage of the C-O bond adjacent to the carbonyl group.

Visualizing the Derivatization Reaction

Caption: The general reaction of NFPC with an analyte containing an active hydrogen.

Troubleshooting and Technical Insights

-

Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or suboptimal reaction conditions. Ensure all reagents and solvents are anhydrous and consider optimizing the reaction temperature and time.[1]

-

Peak Tailing: Even after derivatization, some peak tailing may occur. This can be due to active sites in the GC inlet or column. The use of a highly inert column can mitigate this issue.[7]

-

Interfering Peaks: Extraneous peaks can arise from impurities in the reagents or solvents. Always use high-purity reagents and run a reagent blank to identify any potential interferences.

Conclusion

This compound is a versatile and effective derivatizing agent for a wide range of polar analytes in GC-MS analysis. The protocols and insights provided in this application note offer a robust starting point for method development. By understanding the underlying chemistry and systematically optimizing the reaction conditions, researchers can significantly enhance the performance of their GC-MS analyses, leading to more accurate and reliable results in their scientific endeavors.

References

-

Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. Retrieved February 7, 2026, from [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. (2015). PubMed. Retrieved February 7, 2026, from [Link]

-

Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved February 7, 2026, from [Link]

-

GC Derivatization. (n.d.). Retrieved February 7, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS. (2014). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2001). PubMed. Retrieved February 7, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry in Saliva Samples from Young Professional Soccer Players Pre- and Post-Training. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

-

Application Note. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

-

Development and validation of a testosterone assay using liquid chromatography tandem mass spectrometry without derivatization. (n.d.). NVKC. Retrieved February 7, 2026, from [Link]

-

The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022). YouTube. Retrieved February 7, 2026, from [Link]

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

-

Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry in Saliva Samples from Young Professional Soccer Players Pre- and Post-Training. (2019). MDPI. Retrieved February 7, 2026, from [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2015). MDPI. Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). (2013). National Institutes of Health. Retrieved February 7, 2026, from [Link]

- Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. (2020). Google Patents.

-

Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved February 7, 2026, from [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved February 7, 2026, from [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. gcms.cz [gcms.cz]

- 8. Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Ultra-Trace Amine Analysis via Nonafluoropentanoyl Chloride (NFPA-Cl) Derivatization

Abstract

This application note details a robust protocol for the derivatization of primary and secondary amines using Nonafluoropentanoyl chloride (NFPA-Cl) . While Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA) are common, NFPA-Cl offers superior sensitivity for Negative Ion Chemical Ionization (NICI) GC-MS due to its high fluorine content (9 fluorine atoms per tag). This method is optimized for femtogram-level detection of biogenic amines, amphetamines, and trace pharmaceutical impurities.

Introduction & Principle

Free amines are notoriously difficult to analyze via Gas Chromatography (GC) due to their polarity, which causes peak tailing, and their thermal instability. Derivatization is required to:

-

Improve Volatility: Mask polar N-H bonds.

-

Enhance Stability: Prevent thermal degradation in the injector port.

-

Maximize Sensitivity: Introduce an "electron sponge" moiety (perfluoroalkyl group) to facilitate Electron Capture (EC) in NICI mode.

Why NFPA-Cl?

NFPA-Cl (

| Reagent | Fluorine Atoms | Molecular Weight Added | Relative NICI Sensitivity |

| TFAA | 3 | 97 Da | 1x |

| PFPA | 5 | 147 Da | ~5-10x |

| NFPA-Cl | 9 | 247 Da | ~20-50x |

Chemical Basis

The reaction follows a nucleophilic acyl substitution mechanism.[1][2] The amine nitrogen attacks the carbonyl carbon of NFPA-Cl. A base (pyridine) is critical to scavenge the liberated hydrochloric acid (HCl), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Reaction Scheme:

Experimental Workflow

Reagents and Materials

-

Derivatizing Agent: this compound (CAS: 375-60-0), >97% purity.[3] Store in desiccator.

-

Solvent: Ethyl Acetate (Anhydrous) or Toluene.

-

Catalyst/Base: Pyridine (Anhydrous).[1]

-

Quenching Buffer: 5% Sodium Bicarbonate (

) solution. -

Drying Agent: Anhydrous Sodium Sulfate (

).

Protocol: Step-by-Step

Step 1: Sample Preparation

Ensure the amine sample is free of water. Aqueous samples must be extracted into an organic solvent (e.g., liquid-liquid extraction into ethyl acetate) and evaporated to dryness under nitrogen.

Step 2: Reaction Assembly

-

Reconstitute the dried residue in 50 µL of Ethyl Acetate .

-

Add 10 µL of Pyridine .

-

Note: Pyridine acts as the acid scavenger.[1]

-

-

Add 20 µL of NFPA-Cl .

-

Caution: Add slowly. The reaction is exothermic.[1]

-

-

Cap the vial tightly with a PTFE-lined cap.

Step 3: Incubation

-

Vortex for 30 seconds.

-

Incubate at 60°C for 30 minutes .

Step 4: Cleanup (Critical)

Unlike anhydrides, acid chlorides leave acidic residues that damage GC columns.

-

Cool sample to room temperature.

-

Evaporate to near dryness under a nitrogen stream.

-

Reconstitute in 200 µL Hexane .

-

Add 200 µL of 5%

. Vortex vigorously for 1 minute.-

Purpose: Neutralizes excess NFPA-Cl and extracts Pyridine-HCl salts into the aqueous phase.

-

-

Centrifuge at 3000 rpm for 2 minutes to separate layers.

-

Transfer the top organic layer to a GC vial containing a micro-insert. Add a few grains of anhydrous

to remove trace moisture.

Analytical Workflow Diagram

Caption: Figure 1. Optimized workflow for NFPA-Cl derivatization, emphasizing the critical neutralization step to protect analytical instrumentation.

Instrumentation & Analysis

GC-MS Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 60°C (1 min)

20°C/min

Mass Spectrometry (NICI Mode)

-

Reagent Gas: Methane (40% flow) or Ammonia.

-

Source Temp: 150°C (Lower temperatures favor molecular anion formation).

Data Interpretation

In NICI mode, perfluorinated derivatives typically yield high-intensity fragments corresponding to the loss of HF or the intact perfluoro-anion.

-

Target Ion: Look for

or the molecular anion -

Specific Fragment: The perfluoropentanoyl group often generates a characteristic peak at m/z 263 (

) or m/z 247 (

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents.[7] | Use fresh anhydrous pyridine; store NFPA-Cl in desiccator. |

| Column Bleed/Damage | Excess acid injected. | Ensure NaHCO3 wash step is performed vigorously. |

| Peak Tailing | Incomplete derivatization. | Increase incubation time to 60 mins; ensure Pyridine is in excess. |

| No Reaction | Amine was a salt (e.g., HCl salt). | Ensure the initial sample is free-based or add extra Pyridine to overcome the salt. |

Safety Note

NFPA-Cl is Corrosive and a Lachrymator.

-

Always handle in a fume hood.

-

Reacts violently with water to produce HCl gas.

-

Wear chemical-resistant gloves (Nitrile) and eye protection.

References

- Sobolevsky, T. G., et al. (2003). "Perfluoroacylation of amines for GC-MS analysis: Strategies for sensitivity enhancement." Journal of Chromatography B.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9686, this compound. Retrieved from [Link]

- Little, J. L. (1999). "Derivatization of Amines for GC-MS." Journal of Chromatography A. (Standard protocol grounding).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. This compound | CAS 375-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gcms.cz [gcms.cz]

- 6. shimadzu.com.sg [shimadzu.com.sg]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Protocol for N-acylation with Nonafluoropentanoyl Chloride: A Comprehensive Guide for Researchers

Introduction: The Significance of Perfluoroacylation in Modern Chemistry